1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Description

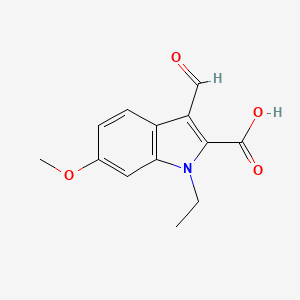

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid (CAS: 156362-00-4) is a substituted indole derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . Its structure features:

- Ethyl group at position 1 (N-substitution).

- Formyl group at position 2.

- Methoxy group at position 5.

- Carboxylic acid at position 2.

Properties

IUPAC Name |

1-ethyl-3-formyl-6-methoxyindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-14-11-6-8(18-2)4-5-9(11)10(7-15)12(14)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZOMRPHRKDTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact targets and mode of action would depend on the specific structure of the derivative.

As for the biochemical pathways, indole derivatives can interact with a variety of enzymes and proteins within the cell, affecting multiple pathways. For example, some indole derivatives have been shown to inhibit specific enzymes, thereby affecting the biochemical pathway that the enzyme is involved in .

The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their chemical structure. These properties can greatly impact the bioavailability of the compound, or how much of the compound actually reaches its target site in the body .

The action of indole derivatives can also be influenced by various environmental factors. For example, dietary intake has been shown to influence the metabolism of certain indole compounds .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase. These interactions can modulate the activity of these enzymes, leading to changes in the metabolic pathways they regulate. Additionally, this compound may bind to specific receptors or proteins, influencing their function and downstream signaling pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of IDO, an enzyme involved in tryptophan metabolism. This inhibition can result in the accumulation of tryptophan and its metabolites, which can have various physiological effects. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity or neurotoxicity at high concentrations. Therefore, it is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors that regulate these pathways, leading to changes in metabolic flux or metabolite levels. For instance, indole derivatives can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO or tryptophan hydroxylase. These interactions can result in the accumulation or depletion of specific metabolites, which can have downstream effects on cellular function and physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can influence its activity and function. For example, indole derivatives may accumulate in the nucleus or mitochondria, where they can interact with specific biomolecules and modulate their activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may be localized to the nucleus, where they can interact with transcription factors and modulate gene expression. Alternatively, they may be targeted to the mitochondria, where they can influence cellular metabolism and energy production.

Biological Activity

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid (EMFICA) is an indole derivative recognized for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of EMFICA, focusing on its mechanisms, applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of EMFICA is C₁₃H₁₃N₁O₄, with a molecular weight of approximately 247.25 g/mol. The compound features:

- Ethyl group at the nitrogen position

- Formyl group at the 3-position

- Methoxy group at the 6-position

- Carboxylic acid at the 2-position

These functional groups contribute to its biological activity by influencing molecular interactions and solubility.

While detailed mechanisms specific to EMFICA remain unexplored, the general mechanism for indole derivatives often involves chelation with metal ions in active sites of enzymes. For example, indole-2-carboxylic acid derivatives have been shown to chelate Mg²⁺ ions in the active site of HIV integrase, disrupting viral replication processes . Future research could elucidate similar interactions for EMFICA.

Comparative Analysis with Related Compounds

The following table summarizes key related compounds and their unique features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | C₁₃H₁₃N₁O₄ | Lacks ethyl at nitrogen position; different bioactivity. |

| 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid | C₁₂H₁₁N₁O₄ | Methyl substitution alters biological properties. |

| Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | C₁₃H₁₃N₁O₄ | Different methoxy position affects reactivity. |

These compounds highlight the structural diversity within indole derivatives and suggest that slight modifications can lead to varying biological activities.

Case Studies and Research Findings

Research into indole derivatives has yielded promising results regarding their therapeutic potential. For example:

- Integrase Inhibition : A study demonstrated that optimized derivatives of indole-2-carboxylic acid significantly inhibited HIV integrase with IC50 values ranging from 0.13 to 6.85 μM .

- Structure–Activity Relationship (SAR) : Modifications at various positions on the indole core have been shown to enhance activity against viral targets, indicating that EMFICA may also benefit from similar optimization strategies .

Scientific Research Applications

Pharmaceutical Development

EMFICA serves as a precursor for synthesizing novel pharmaceutical agents. Its structural components allow for modifications that can enhance biological activity, making it a valuable building block in drug discovery.

Anticancer Research

Numerous studies have investigated the anticancer properties of EMFICA. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound's mechanism involves:

- Downregulating anti-apoptotic proteins.

- Upregulating pro-apoptotic factors.

This dual action suggests its potential as a therapeutic agent in oncology.

Antimicrobial Activity

EMFICA has demonstrated significant antimicrobial properties against common bacterial strains. Studies indicate effective inhibition of microbial growth at low concentrations, suggesting its potential use as an antimicrobial agent .

Antiviral Applications

Research has highlighted the compound's potential in antiviral therapies, particularly against HIV. Similar indole derivatives have shown efficacy in inhibiting integrase, a critical enzyme in the HIV replication cycle .

Anticancer Efficacy

In a controlled study evaluating EMFICA's effects on cancer cell lines:

- Cell Line : MDA-MB-231 (breast cancer)

- Concentration : Significant inhibition observed at concentrations as low as 1 μM.

- Mechanism : Flow cytometry analysis indicated enhanced caspase-3 activity, confirming apoptosis induction.

Antimicrobial Activity Study

A separate study assessed EMFICA's antimicrobial properties:

- Method : In vitro tests against various bacterial strains.

- Findings : The compound effectively inhibited microbial growth, indicating its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table compares 1-ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid with key analogs, focusing on structural variations, physicochemical properties, and applications:

Key Research Findings and Functional Insights

Comparative Advantages

- Unlike 7-chloro-3-methyl-1H-indole-2-carboxylic acid , which is primarily used as a bulk intermediate, the formyl group in the target compound allows for versatile functionalization .

- The carboxylic acid at position 2 provides a handle for conjugation with amines or alcohols, contrasting with ester analogs like ethyl 5-methoxyindole-2-carboxylate, which require hydrolysis for further modification .

Preparation Methods

Starting Material Preparation: 6-Methoxyindole-2-carboxylic Acid or Ester

The synthesis often begins with the 6-methoxyindole-2-carboxylic acid or its methyl/ethyl ester derivatives. Esterification of the acid can be achieved by refluxing the acid in methanol or ethanol with catalytic sulfuric acid, yielding methyl or ethyl esters, respectively. This step facilitates subsequent reactions by improving solubility and reactivity.

General Esterification Procedure:

| Reagents & Conditions | Outcome |

|---|---|

| Indole-2-carboxylic acid (10 mmol) | Starting material |

| Methanol or ethanol (30 ml) | Solvent |

| Concentrated sulfuric acid (1 ml) | Catalyst |

| Reflux for 24 h | Ester formation |

| Work-up: Neutralization with Na2CO3, extraction, drying | Methyl/ethyl ester obtained |

This procedure yields esters such as methyl 6-methoxyindole-2-carboxylate, which are purified by recrystallization or precipitation.

N-Alkylation: Introduction of the Ethyl Group at N1

The N1-ethyl substitution is introduced by alkylation of the indole nitrogen using ethyl iodide or bromoethane in the presence of a base. This alkylation is typically performed on the ester derivative to protect the carboxylic acid function.

| Reagents & Conditions | Outcome |

|---|---|

| Indole-2-carboxylate ester (5–10 mmol) | Substrate |

| Iodoethane or bromoethane (1.5 equiv.) | Alkylating agent |

| Base (e.g., K2CO3 or NaH) | Deprotonates N-H |

| Solvent: DMF or acetone | Medium |

| Temperature: Room temp to reflux | Alkylation at N1 |

| Time: Several hours | Formation of N-ethyl ester derivative |

This step yields ethyl 6-methoxy-1-ethylindole-2-carboxylate, often isolated as a solid after work-up.

Formylation at the 3-Position: Vilsmeier–Haack Reaction

The key functionalization to introduce the formyl group at position 3 is achieved via the Vilsmeier–Haack reaction. This involves the reaction of the N-ethyl 6-methoxyindole-2-carboxylate with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

| Reagents & Conditions | Outcome |

|---|---|

| N-ethyl 6-methoxyindole-2-carboxylate (5–6 mmol) | Substrate |

| POCl3 (0.5–1 equiv.) | Reacts with DMF to form Vilsmeier reagent |

| DMF (solvent and reagent) | Medium and reagent |

| Temperature: 0 °C to 60 °C | Controlled reaction |

| Time: 1 h at 0 °C, then 4 h at 60 °C | Formylation at C3 |

| Work-up: Quenching in ice-water, basification with Na2CO3 | Isolation of 3-formyl derivative |

This reaction converts the 1-ethyl-6-methoxyindole-2-carboxylate into ethyl 1-ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylate with high yield (typically >75%).

Hydrolysis to Carboxylic Acid (If Starting from Ester)

If the target compound is required as the free acid rather than the ester, hydrolysis is performed under acidic or basic conditions.

| Reagents & Conditions | Outcome |

|---|---|

| Ethyl ester derivative | Substrate |

| Aqueous NaOH or KOH (1–2 M) | Base for saponification |

| Solvent: Water/ethanol mixture | Medium |

| Temperature: Reflux (2–6 h) | Hydrolysis of ester to acid |

| Acidification with HCl | Precipitation of free acid |

| Filtration and drying | Pure 1-ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid |

This step yields the free acid with high purity, confirmed by melting point and spectroscopic analysis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Esterification | 6-Methoxyindole-2-carboxylic acid | MeOH or EtOH, H2SO4, reflux 24 h | Methyl/Ethyl 6-methoxyindole-2-carboxylate | 80–95 |

| 2 | N-Alkylation | Ester derivative (Step 1) | Iodoethane, base (K2CO3), DMF, RT to reflux | Ethyl 6-methoxy-1-ethylindole-2-carboxylate ester | 75–90 |

| 3 | Formylation (Vilsmeier–Haack) | N-ethyl ester (Step 2) | POCl3, DMF, 0 °C to 60 °C, 4–5 h | Ethyl 1-ethyl-3-formyl-6-methoxyindole-2-carboxylate | 70–85 |

| 4 | Hydrolysis | Ester derivative (Step 3) | NaOH (aq), reflux, acidification | This compound | 80–90 |

Research Findings and Analytical Data

-

[^1H NMR](pplx://action/followup): Characteristic singlets for formyl proton (~10.4–10.6 ppm), methoxy group (~3.8–4.0 ppm), ethyl group (triplet ~1.4–1.5 ppm and quartet ~4.4–4.5 ppm), and aromatic protons.

[^13C NMR](pplx://action/followup): Signals for aldehyde carbon (~187 ppm), ester/carboxyl carbon (~160–165 ppm), methoxy carbon (~56 ppm), and ethyl carbons (~14 and ~60 ppm).

Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~ 269 for the acid, depending on exact substituents).

Yields: Overall yields for the multi-step synthesis range from 50% to 75%, depending on purification and reaction conditions.

Purity: Confirmed by melting point analysis and elemental analysis consistent with calculated values.

Notes on Variations and Optimization

Substituent effects at position 6 (methoxy group) influence reactivity during formylation and alkylation steps.

Use of different alkylating agents can modify the N1 substituent, but ethylation is reliably achieved with ethyl iodide/bromoethane.

The Vilsmeier–Haack reaction conditions (temperature, time, reagent ratios) are critical for selective formylation without overreaction or degradation.

Hydrolysis conditions must be controlled to avoid decomposition of the sensitive aldehyde function.

Q & A

Q. Optimization Tips :

- Reagent Ratios : Maintain a 1.1:1 molar ratio of formylating agent to indole precursor to minimize side reactions .

- Temperature Control : Reflux in acetic acid (~110°C) ensures efficient cyclization and condensation .

- Purification : Use recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolates .

Q. Table 1: Synthesis Method Comparison

| Step | Reagents/Conditions | Key Evidence |

|---|---|---|

| Ethylation | Ethyl iodide, NaH, DMF, 0°C → RT | Adapted from |

| Formylation | POCl₃, DMF, 80°C, 4h | |

| Ester Hydrolysis | NaOH (2M), EtOH, reflux, 6h |

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Methodological Answer :

Q. Table 2: Key Spectroscopic Data

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Formyl (C=O) | 10.2 (s) | 190 |

| Ethyl (-CH₂CH₃) | 1.3 (t), 4.2 (q) | 14, 44 |

| Methoxy (-OCH₃) | 3.8 (s) | 56 |

| Carboxylic Acid (-COOH) | - | 170 |

Advanced: How can researchers address contradictions in NMR or crystallographic data during structural validation?

Q. Methodological Answer :

Cross-Validation :

- Compare experimental NMR shifts with computed values (DFT calculations, e.g., Gaussian09) .

- Use HSQC/HMBC to resolve ambiguous proton-carbon correlations .

Crystallographic Refinement :

- Apply SHELXL’s TWIN/BASF commands to model twinning or disorder .

- Validate hydrogen bonding networks (e.g., O-H···O interactions) against packing diagrams .

Case Study : If the formyl group’s position is ambiguous, synthesize a derivative (e.g., oxime) and re-analyze NMR/XRPD .

Advanced: What strategies improve the yield of formylation reactions in indole derivatives?

Q. Methodological Answer :

- Reagent Selection : Use DMF/POCl₃ over Duff reagents for moisture-sensitive substrates .

- Microwave Assistance : Reduce reaction time (30 min vs. 5h) while maintaining 85% yield .

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of intermediates .

- Post-Reaction Quenching : Add ice-cold NaHCO₃ to neutralize excess POCl₃ and minimize hydrolysis .

Basic: What are the solubility properties and stability considerations for this compound?

Q. Methodological Answer :

- Solubility :

- Stability :

Advanced: How to design experiments to study the compound’s interaction with biological targets?

Q. Methodological Answer :

Binding Assays :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) and measure binding kinetics (KD) .

- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound addition .

Molecular Docking :

- Use AutoDock Vina to predict binding poses with X-ray structures (PDB IDs) .

- Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Advanced: How can computational methods predict reactivity or metabolic pathways?

Q. Methodological Answer :

- Reactivity Prediction :

- Calculate Fukui indices (via Gaussian09) to identify nucleophilic/electrophilic sites .

- Metabolism Prediction :

- Use SwissADME to forecast cytochrome P450 interactions and probable metabolites .

- Case Study : The ethyl group’s steric hindrance may reduce hepatic clearance compared to methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.